N-[1-(hydroxymethyl)cyclopropyl]-3-propanoyl-1,3-thiazolidine-4-carboxamide
Description
N-[1-(hydroxymethyl)cyclopropyl]-3-propanoyl-1,3-thiazolidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropyl group, a thiazolidine ring, and a carboxamide functional group, making it a unique molecule with interesting chemical properties.
Properties
IUPAC Name |
N-[1-(hydroxymethyl)cyclopropyl]-3-propanoyl-1,3-thiazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-2-9(15)13-7-17-5-8(13)10(16)12-11(6-14)3-4-11/h8,14H,2-7H2,1H3,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQDOQBHFZGALZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CSCC1C(=O)NC2(CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(hydroxymethyl)cyclopropyl]-3-propanoyl-1,3-thiazolidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst.
Introduction of the hydroxymethyl group: This step involves the hydroxylation of the cyclopropyl group using reagents such as osmium tetroxide or hydrogen peroxide.
Formation of the thiazolidine ring: This can be accomplished by reacting a suitable thiol with an α-haloamide under basic conditions.
Acylation to introduce the propanoyl group: This step involves the reaction of the thiazolidine intermediate with propanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[1-(hydroxymethyl)cyclopropyl]-3-propanoyl-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: It could be investigated as a potential drug candidate for various diseases, given its unique structural features.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[1-(hydroxymethyl)cyclopropyl]-3-propanoyl-1,3-thiazolidine-4-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group and thiazolidine ring may play crucial roles in binding to these targets, while the carboxamide group could be involved in hydrogen bonding interactions.
Comparison with Similar Compounds
N-[1-(hydroxymethyl)cyclopropyl]-3-propanoyl-1,3-thiazolidine-4-carboxamide can be compared with other compounds that have similar structural features:
N-[1-(hydroxymethyl)cyclopropyl]carbamic acid phenylmethyl ester: This compound also contains a cyclopropyl group and a hydroxymethyl group but differs in the presence of a carbamic acid ester instead of a thiazolidine ring.
1-(hydroxymethyl)cyclopropyl)methylcarbamate: Similar to the target compound but with a carbamate functional group instead of a thiazolidine ring.
This compound: This compound is unique due to the combination of the cyclopropyl group, thiazolidine ring, and carboxamide functional group, which may confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
